molecular formula C20H40O2 B12604796 9-(Hydroxymethyl)nonadecan-10-one CAS No. 891202-41-8

9-(Hydroxymethyl)nonadecan-10-one

Cat. No.: B12604796
CAS No.: 891202-41-8
M. Wt: 312.5 g/mol
InChI Key: FSRGTHLEMHGOFV-UHFFFAOYSA-N
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Description

9-(Hydroxymethyl)nonadecan-10-one is a long-chain aliphatic compound with a 19-carbon backbone (nonadecane). Its structure features a ketone group at position 10 and a hydroxymethyl (-CH2OH) group at position 9. The molecular formula is C19H38O2, and its theoretical molecular weight is 298.5 g/mol.

Properties

CAS No.

891202-41-8

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

9-(hydroxymethyl)nonadecan-10-one

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-20(22)19(18-21)16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3

InChI Key

FSRGTHLEMHGOFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(CCCCCCCC)CO

Origin of Product

United States

Preparation Methods

Alkylation Reactions

Alkylation is a common method for synthesizing long-chain alcohols and ketones. In this context, alkylation involves the introduction of a nonadecanoyl group onto a suitable precursor.

Procedure:

  • Starting Materials : Nonadecanoyl chloride or a similar alkylating agent.
  • Reagents : A base such as sodium hydride or potassium carbonate is often used to deprotonate the alcohol.
  • Reaction Conditions : Typically conducted under inert atmosphere conditions at elevated temperatures (50-70 °C) to facilitate the reaction.

Yield and Efficiency :
The yields for alkylation reactions can vary widely, often ranging from 60% to 90%, depending on the specific conditions and purity of starting materials.

Reduction Reactions

Reduction reactions are crucial for converting ketones into alcohols. In the case of 9-(Hydroxymethyl)nonadecan-10-one, a ketone intermediate can be reduced using various reducing agents.

Procedure:

  • Starting Materials : Nonadecan-10-one.
  • Reagents : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Reaction Conditions : The reaction is typically performed in anhydrous solvents like ether or THF at low temperatures to control the reaction rate.

Yield and Efficiency :
Reduction reactions generally yield high purity products, with yields often exceeding 85%.

Hydroxymethylation Reactions

Hydroxymethylation involves adding a hydroxymethyl group to a carbon chain, which is essential for synthesizing 9-(Hydroxymethyl)nonadecan-10-one.

Procedure:

  • Starting Materials : Nonadecan-10-one.
  • Reagents : Formaldehyde in the presence of an acid catalyst (e.g., sulfuric acid).
  • Reaction Conditions : The reaction is typically conducted at room temperature with careful monitoring to avoid over-reaction.

Yield and Efficiency :
This method can provide good yields (70%-90%) but may require purification steps to remove unreacted formaldehyde and by-products.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagent(s) Typical Yield Reaction Conditions
Alkylation Nonadecanoyl chloride Sodium hydride 60%-90% Inert atmosphere, 50-70 °C
Reduction Nonadecan-10-one LiAlH4 or NaBH4 >85% Anhydrous solvent, low temperatures
Hydroxymethylation Nonadecan-10-one Formaldehyde + acid catalyst 70%-90% Room temperature

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxymethyl)nonadecan-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 9-(carboxymethyl)nonadecan-10-one.

    Reduction: Formation of 9-(hydroxymethyl)nonadecan-10-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(Hydroxymethyl)nonadecan-10-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(Hydroxymethyl)nonadecan-10-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

10-Hydroxyoctadecan-9-one (CAS: 4444-91-1)

  • Molecular Formula : C18H36O2
  • Molecular Weight : 284.48 g/mol
  • Functional Groups : Ketone (C9) and hydroxyl (-OH) at C10.
  • Key Differences :
    • Shorter chain (C18 vs. C19).
    • Hydroxyl group directly adjacent to the ketone (C10 vs. hydroxymethyl at C9 in the target compound).
    • Reactivity: The hydroxyl-ketone proximity may favor intramolecular hydrogen bonding or hemiacetal formation, whereas the hydroxymethyl group in the target compound could participate in oxidation reactions or esterification .

10-Nonadecanol (CAS: 16840-84-9)

  • Molecular Formula : C19H40O
  • Molecular Weight : 284.52 g/mol
  • Functional Group : Primary alcohol (-OH) at C10.
  • Key Differences: Lack of a ketone group. Physicochemical Properties: Alcohols like 10-Nonadecanol typically exhibit higher boiling points than ketones due to stronger hydrogen bonding. However, the target compound’s ketone group may reduce solubility in polar solvents compared to alcohols .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
9-(Hydroxymethyl)nonadecan-10-one C19H38O2 298.5 (theoretical) Ketone (C10), hydroxymethyl (C9) 19-carbon chain, adjacent functional groups
10-Hydroxyoctadecan-9-one C18H36O2 284.48 Ketone (C9), hydroxyl (C10) 18-carbon chain, hydroxyl-ketone proximity
10-Nonadecanol C19H40O 284.52 Primary alcohol (C10) 19-carbon chain, terminal -OH group

Research Findings and Implications

  • Similar issues are observed in acridinone derivatives during functionalization of amino and imino groups .
  • Thermodynamic Stability : Longer carbon chains (C19 vs. C18) may enhance hydrophobic interactions, impacting aggregation behavior in biological membranes or industrial formulations.

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